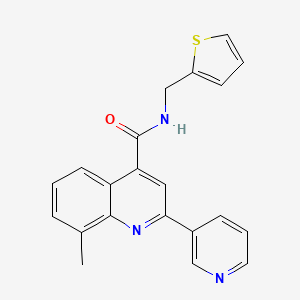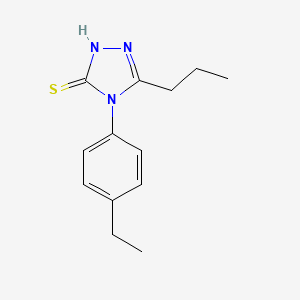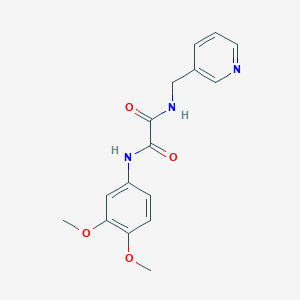
2-氨基-5-丁基-4-(2-氯苯基)-6-戊基烟腈
描述
"2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile" is a chemical compound that might be of interest due to its structural features and potential chemical properties. While direct studies on this compound are not readily available, research on related compounds provides valuable insights into the synthesis, structure, and properties of similarly complex molecules.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing specific reagents to introduce or modify functional groups. For example, the synthesis of 2,2-di-n-butyl- and 2,2-diphenyl-6-aza-1,3-dioxa-2-stannabenzocyclononen-4-ones from amino acids highlights a one-step methodology for producing diorganotin(IV) derivatives (Beltrán et al., 2003). Such methodologies could be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure AnalysisMolecular structure determination is essential for understanding the chemical behavior of a compound. X-ray crystallography and spectroscopic methods (IR, NMR, MS) are commonly used. For instance, the structure of a novel thiophene-containing compound was elucidated through spectroscopic techniques and confirmed by X-ray crystallography (Mabkhot et al., 2016). Such approaches could be applied to determine the molecular structure of "2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylnicotinonitrile."
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on related compounds can shed light on potential reactions. For example, the generation and reactivity of the 4-aminophenyl cation through photolysis of 4-chloroaniline suggest pathways for generating reactive intermediates (Guizzardi et al., 2001). Similar strategies might be explored for activating or transforming the functional groups in the target compound.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for determining a compound's suitability for various applications. While specific data on the target compound is not available, studies on compounds with similar structural motifs provide a basis for predicting these properties.
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, stability, and reactivity towards various reagents, are key to its application in chemical synthesis and industry. For example, the study on the electrophilicity enhancement of aminopentadienals via O,N-bistrifluoroacetylation offers insights into modifying the reactivity of nitrogen-containing compounds (Nuhant et al., 2009).
科学研究应用
合成和结构研究
与“2-氨基-5-丁基-4-(2-氯苯基)-6-戊基烟腈”结构相似的化合物通常因其在包括药物化学和材料科学在内的多个领域的潜在应用而被合成。例如,从曼尼希碱衍生物中合成formazan表明人们有兴趣开发具有抗微生物特性的化合物(Sah 等人,2014 年)。类似地,对源自氨基酸的 2,2-二正丁基-和 2,2-二苯基-6-氮杂-1,3-二氧杂-2-锡杂苯并环壬烯-4-酮的研究突出了人们对新型化合物的结构和电子表征的兴趣(Beltrán 等人,2003 年)。
分子对接和电子研究
分子对接和电子研究是复杂有机化合物研究中的常见应用,旨在了解它们与生物靶标的潜在相互作用及其电子特性。例如,使用光谱和理论计算对二氯苯基氨基亚甲基酸的比较研究阐明了此类化合物的潜在生物活性和非线性光学 (NLO) 特性(Vanasundari 等人,2018 年)。
抗菌和抗癌研究
对 2-氨基-5-丁基-4-(2-氯苯基)-6-戊基烟腈等化合物的研究通常探索它们的抗菌和抗癌潜力。对相关化合物的研究表明,它们对各种细菌和真菌菌株具有中等抗菌活性,指出了这些化合物的医学和药理学相关性(Guna 等人,2015 年)。此外,对氨基乙酸官能化席夫碱有机锡 (IV) 配合物的研究揭示了它们作为抗癌药物的潜力,进一步强调了此类化合物在治疗应用中的重要性(Basu Baul 等人,2009 年)。
缓蚀
一些与“2-氨基-5-丁基-4-(2-氯苯基)-6-戊基烟腈”结构相似的化合物因其缓蚀性能而受到研究,特别是在保护金属表面方面。这一研究领域在工业应用中具有重要意义,其中金属部件的寿命和耐用性至关重要(Kaya 等人,2016 年)。
属性
IUPAC Name |
2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-3-5-7-13-19-16(10-6-4-2)20(17(14-23)21(24)25-19)15-11-8-9-12-18(15)22/h8-9,11-12H,3-7,10,13H2,1-2H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBRCMXSBZXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)
![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)


![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)
![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

